(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide
CAS No.: 1798423-20-7
Cat. No.: VC7567536
Molecular Formula: C15H15NO2S
Molecular Weight: 273.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798423-20-7 |
|---|---|
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.35 |
| IUPAC Name | (E)-N-cyclopropyl-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C15H15NO2S/c17-15(4-1-12-5-7-18-10-12)16(14-2-3-14)9-13-6-8-19-11-13/h1,4-8,10-11,14H,2-3,9H2/b4-1+ |
| Standard InChI Key | NLOLBUMHXIUSSC-DAFODLJHSA-N |
| SMILES | C1CC1N(CC2=CSC=C2)C(=O)C=CC3=COC=C3 |
Introduction
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a furan ring, and a thiophene moiety. This compound belongs to the class of amides and is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Key Characteristics:
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CAS Number: 1798423-20-7
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Molecular Formula: C15H15NO2S
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Molecular Weight: 273.35 g/mol
Synthesis of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with cyclopropylamine, which is then reacted with furan derivatives and thiophen-3-ylmethylamine under specific conditions. The reactions often require solvents such as ethanol or methanol and may involve catalysts like palladium or copper to facilitate the transformations between intermediates.
Synthetic Steps:
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Preparation of Cyclopropylamine Intermediate: This involves reacting cyclopropylamine with appropriate reagents to form a reactive intermediate.
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Reaction with Furan Derivatives: The intermediate is then reacted with furan-3-carboxaldehyde to form a Schiff base.
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Final Reaction with Thiophen-3-ylmethylamine: The Schiff base is subsequently reacted with thiophen-3-ylmethylamine to yield the final product.
Structural Features and Potential Biological Activity
The compound's structure, featuring both furan and thiophene rings along with a cyclopropyl group, contributes to its potential biological activity. The furan and thiophene rings can interact with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions.
Structural Features:
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Cyclopropyl Group: Enhances hydrophobic interactions.
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Furan Ring: Contributes to aromatic interactions.
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Thiophene Moiety: Participates in π-π stacking interactions.
Research Findings and Applications
Research on this compound is focused on its potential applications in medicinal chemistry. Preliminary studies involve understanding its interactions within biological systems, which could lead to novel therapeutic agents. The compound's unique structure makes it a candidate for further research in drug development.
Potential Applications:
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Medicinal Chemistry: Potential for drug development due to its unique structural features.
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Organic Synthesis: Used as a building block for more complex molecules.
Spectroscopic and Analytical Techniques
The structure of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy. These methods provide detailed information about the molecular structure and help validate its synthesis .
Spectroscopic Techniques:
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1H NMR: Provides information on hydrogen atom environments.
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13C NMR: Offers insights into carbon atom environments.
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
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FT-IR Spectroscopy: Identifies functional groups based on absorption bands.
Comparison with Similar Compounds
Compounds with similar structures, such as (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide, also exhibit potential biological activities due to their unique structural features. These compounds are of interest in both medicinal chemistry and materials science.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide | C15H15NO2S | 273.35 g/mol | Cyclopropyl, Furan, Thiophene |
| (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide | C16H17NO2S | 287.38 g/mol | Cyclopropyl, Furan, Thiophene |
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